Adipic dianilide Adipic dianilide Adipic dianilide is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 4456-80-8
VCID: VC0517276
InChI: InChI=1S/C18H20N2O2/c21-17(19-15-9-3-1-4-10-15)13-7-8-14-18(22)20-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,19,21)(H,20,22)
SMILES: C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol

Adipic dianilide

CAS No.: 4456-80-8

Cat. No.: VC0517276

Molecular Formula: C18H20N2O2

Molecular Weight: 296.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Adipic dianilide - 4456-80-8

Specification

CAS No. 4456-80-8
Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
IUPAC Name N,N'-diphenylhexanediamide
Standard InChI InChI=1S/C18H20N2O2/c21-17(19-15-9-3-1-4-10-15)13-7-8-14-18(22)20-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,19,21)(H,20,22)
Standard InChI Key MMPIRUFECHXNQE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2
Appearance Solid powder

Introduction

Chemical Structure and Nomenclature

Adipic dianilide, systematically named N,N'-diphenylhexanediamide, consists of a hexanedioic acid backbone (adipic acid) with two aniline moieties bonded via amide linkages. The IUPAC name reflects its structure: two phenyl groups (C6H5\text{C}_6\text{H}_5) attached to the terminal nitrogen atoms of a six-carbon diamide . Key structural features include:

  • Molecular Formula: C18H20N2O2\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{2}

  • Molecular Weight: 296.36 g/mol

  • SMILES Notation: \text{C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2

X-ray crystallography data are unavailable, but computational models predict a planar amide geometry with van der Waals interactions between phenyl rings. The compound’s symmetry contributes to its crystalline solid-state appearance, observed as a white powder .

Synthesis and Reaction Mechanisms

Carbodiimide-Mediated Coupling

The most documented synthesis involves a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction proceeds under inert conditions (nitrogen atmosphere) in chloroform at room temperature:

Reagents:

  • Adipic acid (15.0 g, 103 mmol)

  • Aniline (15.9 g, 171 mmol)

  • EDC hydrochloride (39.5 g, 206 mmol)

  • DMAP (10 mg)

Procedure:

  • Adipic acid and aniline are dissolved in chloroform (180 mL) and cooled to 0°C.

  • EDC and DMAP are added sequentially, followed by stirring at 20°C for 10 hours.

  • Methanol (50 mL) is introduced to quench unreacted reagents.

  • The mixture is concentrated, washed with a 1:1 methanol-water solution, and dried to yield a white solid (24.8 g, 98% yield) .

Mechanistic Insight:
EDC activates the carboxylic acid groups of adipic acid, forming an O-acylisourea intermediate. Nucleophilic attack by aniline’s amine group displaces the EDC-derived urea, yielding the amide bond. DMAP accelerates this process by stabilizing the intermediate through hydrogen bonding .

Alternative Methods

Physicochemical Properties

PropertyValueSource
AppearanceWhite crystalline solid
Melting PointNot reported
Density1.187 g/cm³
SolubilityChloroform, methanol; insoluble in water
Thermal StabilityDecomposes above 200°C (estimated)

The compound’s insolubility in water aligns with its hydrophobic phenyl and alkyl moieties. Limited thermal data suggest stability up to 100°C, though decomposition pathways remain uncharacterized .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Diamides often serve as precursors in drug synthesis. Although no bioactivity studies specific to adipic dianilide exist, its analogs (e.g., adipic acid-based polymers) show in vitro cytocompatibility . TargetMol lists it as a “bioactive chemical,” though mechanisms and targets are unspecified .

Research Gaps and Future Directions

  • Application-Specific Studies: Investigate adipic dianilide’s role in polymer networks, leveraging its diamide symmetry for mechanical reinforcement.

  • Thermal Characterization: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to delineate decomposition pathways.

  • Biological Profiling: Assess cytotoxicity and biodegradability for potential biomedical use.

  • Solubility Optimization: Modify phenyl substituents (e.g., introducing polar groups) to enhance aqueous solubility for pharmaceutical applications.

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